molecular formula C14H18N2O3 B10841206 2-(N-Pyrrolidinyl)-3''-nitropropiophenone

2-(N-Pyrrolidinyl)-3''-nitropropiophenone

Cat. No.: B10841206
M. Wt: 262.30 g/mol
InChI Key: LTLFRBMKBHQUTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone typically involves the reaction of propiophenone with pyrrolidine and a nitrating agent. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(N-Pyrrolidinyl)-3’-nitropropiophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter pathways.

    Medicine: Investigated for potential therapeutic applications, including its psychoactive properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The nitro group plays a crucial role in modulating the compound’s activity and its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-(N-Pyrrolidinyl)-3’-nitropropiophenone is unique due to the presence of both the pyrrolidine ring and the nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18N2O3/c1-11(15-8-3-2-4-9-15)14(17)12-6-5-7-13(10-12)16(18)19/h5-7,10-11H,2-4,8-9H2,1H3

InChI Key

LTLFRBMKBHQUTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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